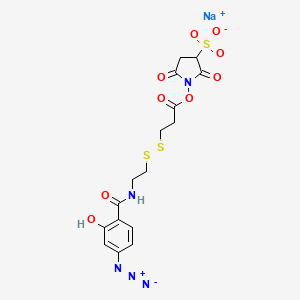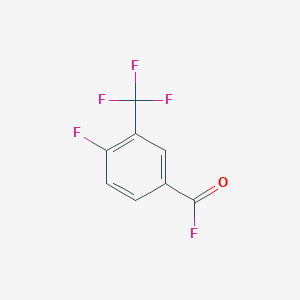
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H3F4O It is a derivative of benzoyl fluoride, where the benzene ring is substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzoyl fluoride typically involves the fluorination of 4-fluoro-3-(trifluoromethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) to convert the carboxylic acid group to an acyl chloride, followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluoride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The acyl fluoride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Water or aqueous acid solutions are used to hydrolyze the acyl fluoride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 4-Fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzoyl fluoride involves its ability to interact with nucleophiles and form stable covalent bonds. The fluorine atoms on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications, particularly in the design of enzyme inhibitors where the compound can form stable complexes with the active site of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride is unique due to the presence of both fluorine and trifluoromethyl groups on the benzene ring, which significantly enhances its reactivity and stability compared to other benzoyl derivatives. This makes it a valuable compound in various chemical syntheses and applications .
Eigenschaften
CAS-Nummer |
67515-54-2 |
|---|---|
Molekularformel |
C8H3F5O |
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
4-fluoro-3-(trifluoromethyl)benzoyl fluoride |
InChI |
InChI=1S/C8H3F5O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H |
InChI-Schlüssel |
LUWRKDCBHVRKOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



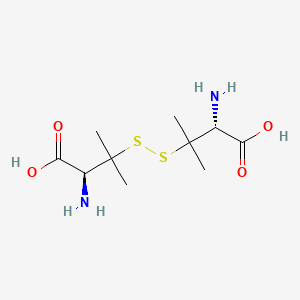
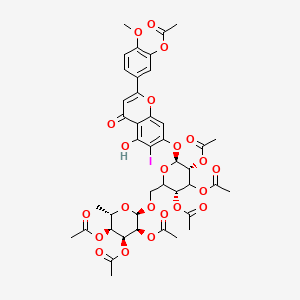
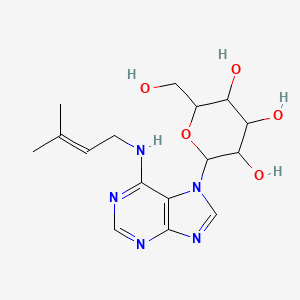
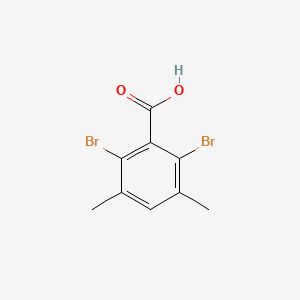





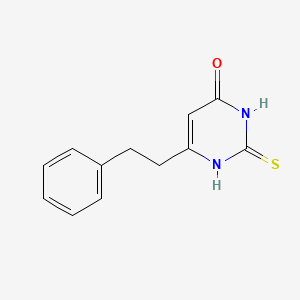
![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)

